molecular formula C9H9NO3 B14165831 7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one CAS No. 1196156-60-1

7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one

Cat. No.: B14165831
CAS No.: 1196156-60-1
M. Wt: 179.17 g/mol
InChI Key: OPDJRLICXQZNDF-UHFFFAOYSA-N
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Description

7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one is a heterocyclic compound that features a pyran ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This functional group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

1196156-60-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

7-methoxy-2,3-dihydropyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C9H9NO3/c1-12-8-3-2-6-7(11)4-5-13-9(6)10-8/h2-3H,4-5H2,1H3

InChI Key

OPDJRLICXQZNDF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

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